molecular formula C16H24N2O2 B247965 N-(2-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

N-(2-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

Cat. No. B247965
M. Wt: 276.37 g/mol
InChI Key: CZIFGFIRYFLDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide, also known as Fentanyl, is a synthetic opioid that is commonly used as a pain reliever and anesthetic. It was first synthesized in 1960 by Paul Janssen, a Belgian chemist, and has since become one of the most widely used opioids in the medical field. Fentanyl is a potent analgesic, with a potency approximately 50-100 times greater than that of morphine.

Mechanism of Action

N-(2-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide acts by binding to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. It also activates the reward center in the brain, which can lead to feelings of euphoria and addiction.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It can cause respiratory depression, which can lead to hypoxia and death. It can also cause nausea, vomiting, constipation, and confusion. Long-term use of fentanyl can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has several advantages as a research tool. It is a potent and highly selective opioid receptor agonist, which makes it useful for studying the effects of opioids on the body. It is also readily available and relatively inexpensive. However, the use of fentanyl in laboratory experiments is limited by its potential for toxicity and its potential for abuse.

Future Directions

There are several future directions for research on fentanyl. One area of interest is the development of new pain relievers and anesthetics that are more effective and less addictive than fentanyl. Another area of interest is the study of the mechanisms of opioid addiction and the development of new treatments for opioid dependence. Additionally, there is a need for further research on the long-term effects of fentanyl use and the potential for abuse.

Synthesis Methods

N-(2-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide is synthesized from the precursor chemical N-phenethyl-4-piperidone (NPP). The synthesis process involves the reduction of NPP with sodium borohydride, followed by the reaction of the resulting intermediate with aniline and then with methyl iodide. The final product is purified through a series of chemical reactions and chromatographic separations.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has a wide range of applications in scientific research. It is commonly used as a reference standard in the analysis of opioids in biological samples, such as urine and blood. This compound is also used in the development of new pain relievers and anesthetics, as well as in the study of opioid receptors and their interactions with other drugs.

properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C16H24N2O2/c1-13-6-5-10-18(12-13)11-9-16(19)17-14-7-3-4-8-15(14)20-2/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,17,19)

InChI Key

CZIFGFIRYFLDKX-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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